3-[Acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid 3-[Acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 21656-26-8
VCID: VC21081868
InChI: InChI=1S/C12H11I3N2O4/c1-4(18)17(3)10-8(14)5(11(19)16-2)7(13)6(9(10)15)12(20)21/h1-3H3,(H,16,19)(H,20,21)
SMILES: CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC)I
Molecular Formula: C12H11I3N2O4
Molecular Weight: 627.94 g/mol

3-[Acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid

CAS No.: 21656-26-8

Cat. No.: VC21081868

Molecular Formula: C12H11I3N2O4

Molecular Weight: 627.94 g/mol

* For research use only. Not for human or veterinary use.

3-[Acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid - 21656-26-8

Specification

CAS No. 21656-26-8
Molecular Formula C12H11I3N2O4
Molecular Weight 627.94 g/mol
IUPAC Name 3-[acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid
Standard InChI InChI=1S/C12H11I3N2O4/c1-4(18)17(3)10-8(14)5(11(19)16-2)7(13)6(9(10)15)12(20)21/h1-3H3,(H,16,19)(H,20,21)
Standard InChI Key RSYPDFSNPVTGBJ-UHFFFAOYSA-N
SMILES CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC)I
Canonical SMILES CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC)I

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator